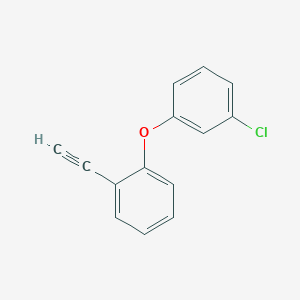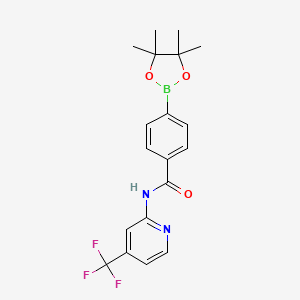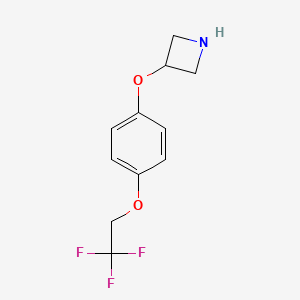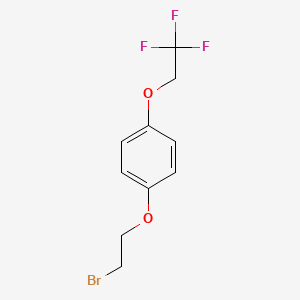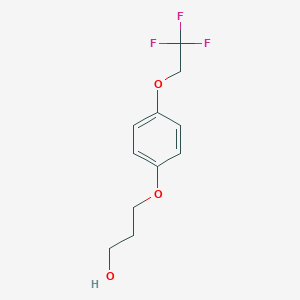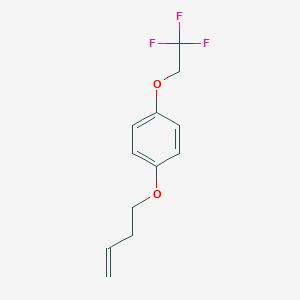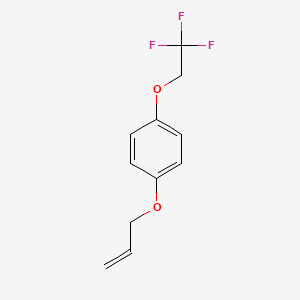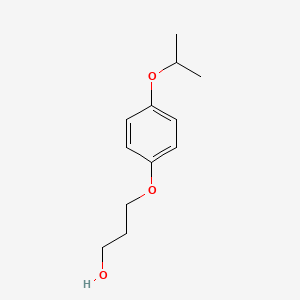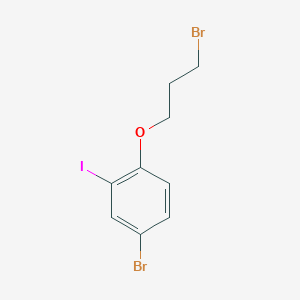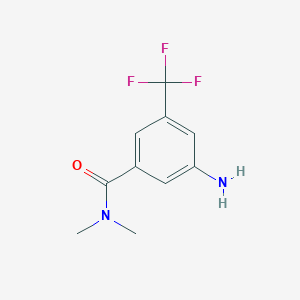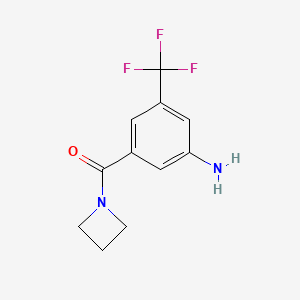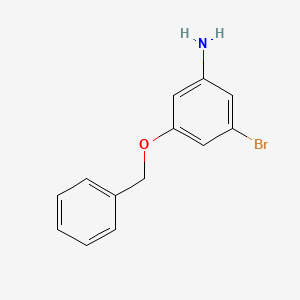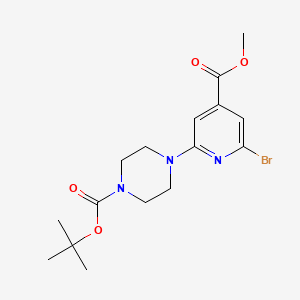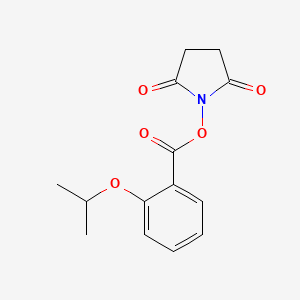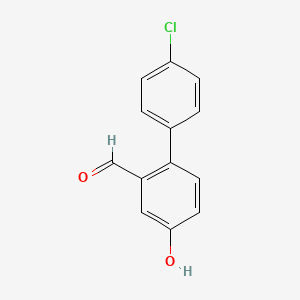
4'-Chloro-4-hydroxybiphenyl-2-carbaldehyde
描述
4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro group, a hydroxy group, and an aldehyde group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which undergoes chlorination to introduce the chloro group.
Hydroxylation: The chlorinated biphenyl is then subjected to hydroxylation to introduce the hydroxy group.
Formylation: Finally, the compound undergoes formylation to introduce the aldehyde group at the desired position.
Industrial Production Methods: Industrial production of 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4’-Chloro-4-hydroxybiphenyl-2-carboxylic acid.
Reduction: Formation of 4’-Chloro-4-hydroxybiphenyl-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde involves its interaction with various molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chloro group can also participate in halogen bonding, affecting the compound’s reactivity and interactions.
相似化合物的比较
4’-Chloro-4-hydroxybiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl-2-carbaldehyde: Lacks the chloro group, affecting its substitution reactions.
4’-Chloro-4-methoxybiphenyl-2-carbaldehyde: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.
Uniqueness: 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde is unique due to the combination of chloro, hydroxy, and aldehyde groups on the biphenyl structure
属性
IUPAC Name |
2-(4-chlorophenyl)-5-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-3-1-9(2-4-11)13-6-5-12(16)7-10(13)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEUSEOUHJVKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
